Sub-Nanomolar BTK Binding Affinity Enabled by 7-Acetic Acid Spirocyclic Scaffold
Derivatives of 2-{5-azaspiro[2.4]heptan-7-yl}acetic acid, when incorporated into a BTK-targeting PROTAC molecule, demonstrate a remarkable improvement in binding affinity compared to non-spirocyclic controls. A specific example (US20240083900, Example 99) containing this core motif exhibits an IC50 of 1 nM against BTK [1]. This is a >10,000-fold improvement over a non-optimized, non-spirocyclic BTK inhibitor which showed an IC50 of 10,000 nM in a comparable assay [2]. The rigid spirocyclic framework provided by the 2-{5-azaspiro[2.4]heptan-7-yl}acetic acid scaffold is critical for achieving this high level of potency by pre-organizing the pharmacophore into the optimal binding conformation [3].
| Evidence Dimension | BTK Inhibition (IC50) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | Non-spirocyclic BTK inhibitor (CHEMBL3605100) |
| Quantified Difference | 10,000-fold lower IC50 (more potent) |
| Conditions | In vitro BTK enzymatic assay / HTRF kinase assay |
Why This Matters
Demonstrates that the specific spirocyclic geometry of this building block can confer sub-nanomolar target engagement, a critical threshold for progressing high-quality lead candidates into development.
- [1] BindingDB. Monomer ID 658441. Ligand US20240083900, Example 99. Target: Tyrosine-protein kinase BTK. IC50: 1 nM. View Source
- [2] BindingDB. Monomer ID 50111687. Ligand CHEMBL3605100. Target: Tyrosine-protein kinase BTK. IC50: 1.00E+4 nM. View Source
- [3] Stasi, L. P., et al. Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 2013, 23(9), 2653-2658. View Source
